(2R)-2-Amino-4-(diethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-(diethylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino substituent on the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(diethylamino)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(diethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-Amino-4-(diethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-(diethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-4-(dimethylamino)butanoic acid
- (2R)-2-Amino-4-(ethylamino)butanoic acid
- (2R)-2-Amino-4-(methylamino)butanoic acid
Uniqueness
(2R)-2-Amino-4-(diethylamino)butanoic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that have different alkyl substituents on the amino group.
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2R)-2-amino-4-(diethylamino)butanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
TXJCSRZHJCNEBF-SSDOTTSWSA-N |
Isomeric SMILES |
CCN(CC)CC[C@H](C(=O)O)N |
Canonical SMILES |
CCN(CC)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.